molecular formula C7H5Cl2NO2 B184557 2,4-Dichloro-6-methylnicotinic acid CAS No. 56022-07-2

2,4-Dichloro-6-methylnicotinic acid

Cat. No. B184557
CAS RN: 56022-07-2
M. Wt: 206.02 g/mol
InChI Key: CIVCELMLGDGMKZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylnicotinic acid is a chemical compound with the CAS Number 56022-07-2 . It has a molecular weight of 206.03 . The IUPAC name for this compound is 2,4-dichloro-6-methylnicotinic acid . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methylnicotinic acid is C7H5Cl2NO2 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-6-methylnicotinic acid include a molecular weight of 206.03 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Supramolecular Assembly in Coordination Compounds

2,4-Dichloro-6-methylnicotinic acid plays a role in the synthesis and structural diversity of silver(I) coordination compounds. The study by Aakeröy & Beatty (1999) illustrates the complexities of predicting hydrogen-bonded networks in transition metal systems that contain carboxylic acid moieties and coordinatively unsaturated metal ions, with a focus on nicotinic acid ligands and their degree of protonation (Aakeröy & Beatty, 1999).

Antibacterial Studies and Complex Synthesis

Verma & Bhojak (2018) conducted studies on transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, highlighting its use in synthesizing octahedral complexes and their antibacterial properties against various bacteria (Verma & Bhojak, 2018).

Bacterial Degradation and Hydroxylation Studies

Tinschert et al. (1997) isolated new bacterial species capable of degrading 6-methylnicotinic acid and performing regioselective hydroxylation. This study contributes to the understanding of microbial biotransformation processes and environmental degradation of nicotinic acid derivatives (Tinschert et al., 1997).

Crystal Structure and Hirshfeld Surface Analysis

Luo, Mao, & Sun (2014) synthesized and characterized complexes derived from 6-methylnicotinic acid, providing insights into the influence of different metals on the intermolecular interactions around 6-methylnicotinic acid (Luo, Mao, & Sun, 2014).

Induced Systemic Resistance in Plants

Metraux et al. (1991) discussed the role of 2,6-dichloro-isonicotinic acid in inducing local and systemic resistance in cucumber against various pathogens, shedding light on its potential use in agriculture and plant protection (Metraux et al., 1991).

Electrocatalytic Synthesis

Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid using 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2, highlighting the potential of silver electrodes for efficient synthesis under mild conditions (Gennaro et al., 2004).

Safety And Hazards

The safety data sheet for 2,4-Dichloro-6-methylnicotinic acid indicates that it may cause skin irritation and serious eye irritation . It’s also harmful to aquatic life . Therefore, it’s important to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

2,4-dichloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVCELMLGDGMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356204
Record name 2,4-dichloro-6-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylnicotinic acid

CAS RN

56022-07-2
Record name 2,4-dichloro-6-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of commercially available (Maybridge) ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate (1.0 g, 4.3 mmol) and NaOH (342 mg, 8.6 mmol) in water (1.7 mL) and MeOH (1.5 mL) was heated to 80° C. for 4 h. The mixture was acidified using 50% H2SO4 and then filtered. The solid collected was washed with cold water and dried to give of 2,4-dichloro-6- methylpyridine-3-carboxylic acid (582 mg, 66%): LCMS RT: 0.70 min, MH+: 206.2.
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1.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YL Chen, RS Obach, J Braselton… - Journal of medicinal …, 2008 - ACS Publications
An orally active clinical candidate of corticotropin-releasing factor 1 (CRF 1 ) antagonist 1 showed a significant positive food effect in dog and human after oral administration. Efforts to …
Number of citations: 68 pubs.acs.org

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